molecular formula C24H27NO5 B2707257 (1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1023589-79-8

(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2707257
CAS No.: 1023589-79-8
M. Wt: 409.482
InChI Key: IIAMPISSZHXXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazocin ring system and the introduction of the butoxybenzoyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Industry: The compound could be used in the production of specialty chemicals, polymers, or other materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-4-5-13-29-16-11-9-15(10-12-16)21(26)20-18-14-24(2,25-23(20)27)30-22-17(18)7-6-8-19(22)28-3/h6-12,18,20H,4-5,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAMPISSZHXXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2C3CC(NC2=O)(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.